molecular formula C24H14O2 B8541978 6,13-Ethanopentacenedione, 6,13-dihydro- CAS No. 757245-32-2

6,13-Ethanopentacenedione, 6,13-dihydro-

Cat. No. B8541978
Key on ui cas rn: 757245-32-2
M. Wt: 334.4 g/mol
InChI Key: PJNXSALRLZQHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07695999B2

Procedure details

A reaction vessel was purged with nitrogen, and then charged with dimethylsulfoxide (8.6 ml, 93.5 mmol) and methylene chloride (48 ml). Once the reaction vessel was cooled to −60° C., the mixture was added with anhydrous trifluoroacetic acid (11.7 ml, 84.3 mmol), and the resultant solution was stirred for 10 minutes. After stirring, a solution of the 6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene (0.96 g, 2.7 mmol) obtained in Step 2 dissolved in dimethyl sulfoxide (4 ml) was slowly added dropwise into the reaction solution. After the dropwise addition, stirring was performed for 1.5 hours while maintaining the temperature at −60° C., and then the resultant solution was added with triethylamine (27.5 ml). Then, stirring was further performed for 1.5 hours, after which the temperature was returned to room temperature. The reaction solution was poured into 10% hydrochloric acid (150 ml) and was extracted with methylene chloride. The resultant organic layer was washed with water and saturated saline, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The obtained crude product was washed with ethyl acetate to give the intended 6,13-dihydro-6,13-ethanopentacene-15,16-dione (0.45 g, 50%)
Quantity
11.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene
Quantity
0.96 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27.5 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
48 mL
Type
reactant
Reaction Step Six
Quantity
8.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)Cl.FC(F)(F)C(O)=O.[OH:11][CH:12]1[CH:25]2[C:26]3[C:35]([CH:14]([C:15]4[CH:16]=[C:17]5[C:22](=[CH:23][C:24]=42)[CH:21]=[CH:20][CH:19]=[CH:18]5)[CH:13]1[OH:36])=[CH:34][C:33]1[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=1)[CH:27]=3.Cl>CS(C)=O.C(N(CC)CC)C>[CH:29]1[C:28]2[C:33](=[CH:34][C:35]3[CH:14]4[C:13](=[O:36])[C:12](=[O:11])[CH:25]([C:26]=3[CH:27]=2)[C:24]2[C:15]4=[CH:16][C:17]3[C:22]([CH:23]=2)=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene
Quantity
0.96 g
Type
reactant
Smiles
OC1C(C2C=3C=C4C=CC=CC4=CC3C1C1=CC3=CC=CC=C3C=C21)O
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27.5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
48 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
8.6 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel was purged with nitrogen
ADDITION
Type
ADDITION
Details
was slowly added dropwise into the reaction solution
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at −60° C.
STIRRING
Type
STIRRING
Details
Then, stirring
WAIT
Type
WAIT
Details
was further performed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
WASH
Type
WASH
Details
The resultant organic layer was washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
WASH
Type
WASH
Details
was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1=CC=CC2=CC=3C4C5=CC6=CC=CC=C6C=C5C(C3C=C12)C(C4=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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